molecular formula C9H11NO B1330974 6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 71472-57-6

6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1330974
CAS RN: 71472-57-6
M. Wt: 149.19 g/mol
InChI Key: VKWQSTIJYWQSAL-UHFFFAOYSA-N
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Description

“6-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound . It is a derivative of benzoxazine, a class of heterocyclic organic compounds .


Synthesis Analysis

The synthesis of benzoxazine derivatives, including “6-methyl-3,4-dihydro-2H-1,4-benzoxazine”, often involves the Mannich condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline .


Molecular Structure Analysis

The molecular structure of “6-methyl-3,4-dihydro-2H-1,4-benzoxazine” has been characterized by Fourier transform infrared spectroscopy (FTIK), proton nuclear magnetic resonance (1HNMR) . The configuration assignment of the chiral centers in the synthesized benzoxazines was made based on the X-ray diffraction analysis of the corresponding amides .


Chemical Reactions Analysis

Benzoxazine derivatives, including “6-methyl-3,4-dihydro-2H-1,4-benzoxazine”, have been found to exhibit inhibitory activities on human topoisomerase I . The acidic hydrolysis of (S,S)-amides gave (S)-enantiomers (>99% ee according to chiral HPLC) of 6-substituted 3-methyl-3,4-dihydro-2H-[1,4]benzoxazines .

Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as an intermediate in the synthesis of pharmaceuticals. Specifically, it has been noted for its role as an allosteric enhancer (AE) of agonist activity at the A1 adenosine receptor .

Anti-inflammatory and Analgesic Properties

Benzoxazine derivatives, including 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, have been reported to exhibit anti-inflammatory and analgesic properties. These compounds can be more potent than traditional anti-inflammatory drugs like aspirin .

Antifungal and Antibacterial Activities

The benzoxazine class of compounds has been recognized for its antifungal and antibacterial activities. This makes them valuable in the development of new antimicrobial agents .

Neuroprotective Effects

Research has indicated that benzoxazines may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Synthesis of Enantiomers

The compound has been used in the synthesis of enantiomers for various substituted benzoxazines. These enantiomers can have significant pharmacological activities and are synthesized using diastereoselective chiral resolving agents .

Mechanism of Action

Benzoxazine derivatives, including “6-methyl-3,4-dihydro-2H-1,4-benzoxazine”, have been found to inhibit human DNA topoisomerase I . The exact mechanism of action is not fully understood, but it is suggested that these compounds may prevent enzyme-substrate binding .

properties

IUPAC Name

6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-2-3-9-8(6-7)10-4-5-11-9/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWQSTIJYWQSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349481
Record name 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

71472-57-6
Record name 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-3,4-dihydro-2H-1,4-benzoxazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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